

Spectroscopic Characterization of (2-Methylisoindolin-5-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Methylisoindolin-5-yl)methanol

CAS No.: 439691-87-9

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **(2-Methylisoindolin-5-yl)methanol**, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the structural elucidation of this and related isoindoline derivatives. While direct experimental spectra for this specific molecule are not publicly available, this guide synthesizes predicted data based on established principles of spectroscopy and extensive literature on analogous compounds.

Introduction to (2-Methylisoindolin-5-yl)methanol and the Imperative of Spectroscopic Analysis

(2-Methylisoindolin-5-yl)methanol, with the molecular formula $C_{10}H_{13}NO$ and a molecular weight of 163.22 g/mol, belongs to the isoindoline class of heterocyclic compounds.[1] The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[2][3] The presence of a reactive hydroxymethyl group and a tertiary amine

within a semi-rigid bicyclic system makes it a versatile synthon for creating diverse chemical libraries.

Accurate structural confirmation and purity assessment are paramount in any chemical research and development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide will provide a detailed walkthrough of the expected spectral data for **(2-Methylisoindolin-5-yl)methanol** and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , we can map out the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **(2-Methylisoindolin-5-yl)methanol** is expected to be highly informative, with distinct signals for the aromatic, benzylic, N-methyl, and hydroxymethyl protons. The choice of deuterated solvent is critical; Dimethyl sulfoxide- d_6 (DMSO- d_6) is often used for compounds with exchangeable protons like the hydroxyl group, while chloroform- d (CDCl_3) is also a common choice.^[4]

Table 1: Predicted ^1H NMR Data for **(2-Methylisoindolin-5-yl)methanol** in CDCl_3 (Referenced to TMS at 0.00 ppm)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
|----------------------------------|--------------|-------------|------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ~7.2-7.3 | m | 3H | Ar-H | The three aromatic protons on the benzene ring are expected to appear in this region. Their specific coupling patterns will depend on their relative positions. Similar isoindoline derivatives show aromatic protons in this range.[5] |
| ~4.65 | s | 2H | Ar-CH ₂ -OH | The benzylic protons of the hydroxymethyl group are expected to be a singlet, as there are no adjacent protons to couple with. The electronegative oxygen atom shifts this signal downfield. |
| ~3.80 | s | 4H | N-CH ₂ -Ar | The four protons of the two methylene groups in the isoindoline ring |

are expected to be magnetically equivalent, appearing as a single sharp singlet. In some asymmetric isoindoline derivatives, these protons can become diastereotopic and appear as two distinct signals.^[6]

~2.50

s

3H

N-CH₃

The three protons of the N-methyl group are expected to appear as a singlet. This region is characteristic of N-alkyl groups.

~1.60

t (broad)

1H

-OH

The hydroxyl proton is exchangeable and its chemical shift can vary with concentration and temperature. It is expected to be a broad singlet or a triplet if coupled to the adjacent

methylene
protons. In
DMSO-d₆, this
peak is often
more distinct.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for **(2-Methylisoindolin-5-yl)methanol** in CDCl₃ (Referenced to CDCl₃ at 77.16 ppm)

| Chemical Shift (δ , ppm) | Assignment | Rationale and Comparative Insights |
|----------------------------------|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ~140-145 | Ar-C (quaternary) | The two quaternary aromatic carbons attached to the isoindoline nitrogen and the hydroxymethyl group are expected in this downfield region. |
| ~125-130 | Ar-CH | The three aromatic methine carbons will appear in this range. Their precise shifts can be predicted using computational methods or by comparison with similar substituted benzenes. |
| ~65 | Ar-CH ₂ -OH | The benzylic carbon of the hydroxymethyl group is deshielded by the adjacent oxygen atom. |
| ~58 | N-CH ₂ -Ar | The two equivalent methylene carbons of the isoindoline ring are expected in this region, typical for carbons attached to a nitrogen atom. |
| ~42 | N-CH ₃ | The carbon of the N-methyl group is expected at this upfield chemical shift. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of **(2-Methylisoindolin-5-yl)methanol**.
- Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts.[7]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[8]
- Instrument Setup and Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]
 - Shim the magnetic field to obtain a sharp, symmetrical solvent peak.
 - Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.
 - For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.



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Caption: NMR experimental workflow from sample preparation to structural confirmation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Predicted IR Spectral Data

The IR spectrum of **(2-Methylisoindolin-5-yl)methanol** is expected to show characteristic absorption bands for the O-H, C-H, and C-N bonds.

Table 3: Predicted IR Absorption Bands for **(2-Methylisoindolin-5-yl)methanol**

| Wavenumber (cm ⁻¹) | Intensity | Vibration | Functional Group | Rationale and Comparative Insights |
|--------------------------------|---------------|-------------|------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| 3200-3600 | Strong, Broad | O-H stretch | Alcohol | The broadness of this peak is due to hydrogen bonding.[10] In the gas phase or in a very dilute non-polar solvent, a sharper peak would be observed.[11] |
| 2950-2850 | Medium | C-H stretch | Aliphatic (CH ₂ , CH ₃) | These absorptions are characteristic of sp ³ hybridized C-H bonds. |
| ~3030 | Weak-Medium | C-H stretch | Aromatic | This absorption is characteristic of sp ² hybridized C-H bonds on the benzene ring. |
| 1600, 1475 | Medium-Weak | C=C stretch | Aromatic Ring | These two bands are characteristic of the benzene ring. |
| 1050-1150 | Strong | C-O stretch | Primary Alcohol | The C-O stretching vibration of a primary alcohol typically appears in this region. |

| | | | | |
|-----------|--------|-------------|----------------|------------------------------------------------------------------------------------|
| 1200-1350 | Medium | C-N stretch | Tertiary Amine | The C-N stretching of the tertiary amine in the isoindoline ring is expected here. |
|-----------|--------|-------------|----------------|------------------------------------------------------------------------------------|

Experimental Protocol for IR Data Acquisition

- Sample Preparation:
 - For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
 - Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The solid or liquid sample is placed directly on the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectral Data

For **(2-Methylisoindolin-5-yl)methanol** (MW = 163.22), a high-resolution mass spectrometer (HRMS) would be used to confirm the elemental composition.^[5] Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it is expected to produce a prominent protonated molecular ion $[M+H]^+$.

Table 4: Predicted Mass Spectral Peaks for **(2-Methylisoindolin-5-yl)methanol** (ESI-MS)

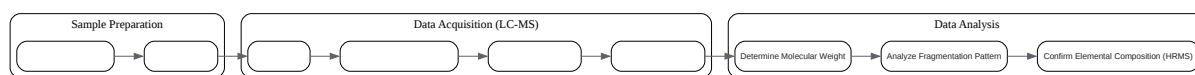
| m/z (predicted) | Ion | Rationale for Formation |
|-----------------|-------------------|----------------------------------------------------------------------------------------------------------|
| 164.1073 | $[M+H]^+$ | Protonated molecular ion. The exact mass can be calculated as $C_{10}H_{14}NO^+$. |
| 146.0968 | $[M+H - H_2O]^+$ | Loss of a water molecule from the protonated molecular ion, a common fragmentation pathway for alcohols. |
| 132.0811 | $[M+H - CH_2O]^+$ | Loss of formaldehyde from the hydroxymethyl group. |
| 118.0655 | $[C_8H_8N]^+$ | A potential fragment resulting from the cleavage of the isoindoline ring. |

Experimental Protocol for Mass Spectrometry Data Acquisition

The choice of instrumentation and methodology can significantly impact the quality of the mass spectral data.

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.^[12]

- Data Acquisition (LC-MS):
 - Inject the sample solution into a liquid chromatograph (LC) coupled to a mass spectrometer (MS). The LC separates the analyte from any impurities.
 - The eluent from the LC is introduced into the ESI source of the mass spectrometer.
 - Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
 - For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[13]



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Caption: Mass spectrometry workflow for molecular weight determination and structural analysis.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of **(2-Methylisoindolin-5-yl)methanol** requires a synergistic approach, integrating data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity and purity. The predicted data and protocols outlined in this guide serve as a robust framework for researchers working with this compound, enabling them to confidently characterize their materials and advance their scientific endeavors.

References

- BenchChem. (n.d.). Comparative Spectroscopic Analysis of N-Substituted Isoindolinones Synthesized from Dimethyl 3-(bromomethyl)phthalate.
- ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Wiley Online Library. (n.d.). Synthesis and characterization of new 2-substituted isoindoline derivatives of α -amino acids.
- MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- Semantic Scholar. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A.
- Royal Society of Chemistry. (2015). ^1H and ^{13}C NMR spectra of compound 2a.
- MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
- ResearchGate. (n.d.). N-methylene signals of the ^1H NMR spectrum of compound 2a (DMSO- d_6).
- NP-MRD. (n.d.). ^1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916).
- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- BLD Pharm. (n.d.). 439691-87-9|(2-Methylisoindolin-5-yl)methanol.
- Caribbean Journal of Sciences and Technology. (2013). SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES.
- Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Organic Letters. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Doc Brown's Chemistry. (2026). Advanced Organic Chemistry: Infrared spectrum of methanol.
- PubChem. (n.d.). N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)methanamine | C₁₁H₁₆N₂.
- MDPI. (2024). UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of *Daucus capillifolius* Gilli (A Comparative Study).
- Thermo Fisher Scientific. (n.d.). Metabolome identification using LC-MSⁿ Orbitrap-based mass spectrometry.
- MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles.
- NIST WebBook. (n.d.). Methyl Alcohol.
- ScienceDirect. (2011). Liquid chromatography-high resolution mass spectrometry analysis of fatty acid metabolism.
- ResearchGate. (2022). MS-MS of the peak at m/z 535.

- ResearchGate. (n.d.). The calculated IR spectra of methanol monomer and clusters with $n = 2-5$.
- Doc Brown's Chemistry. (2025). CH₃OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of.
- ResearchGate. (n.d.). 1 H NMR, 13 C NMR and 2D NMR Correlations Data of luteolin 5-methyl ether (1) and cirsilineol (2).
- Pharmacognosy Journal. (2019). LC-MS Analysis of Phytocomponents in the Methanol Extract of Piper Sarmentosum Leaves.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

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Sources

- 1. [439691-87-9|\(2-Methylisoindolin-5-yl\)methanol|BLD Pharm \[bldpharm.com\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)
- 3. [Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core\[v1\] | Preprints.org \[preprints.org\]](#)
- 4. [ccc.chem.pitt.edu \[ccc.chem.pitt.edu\]](#)
- 5. [mdpi.com \[mdpi.com\]](#)
- 6. [researchgate.net \[researchgate.net\]](#)
- 7. [scs.illinois.edu \[scs.illinois.edu\]](#)
- 8. [CH₃OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- 9. [researchgate.net \[researchgate.net\]](#)
- 10. [CH₃OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- 11. [Methyl Alcohol \[webbook.nist.gov\]](#)

- [12. UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli \(A Comparative Study\) - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [13. researchgate.net](#) [[researchgate.net](https://www.researchgate.net/)]
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